molecular formula C28H50O2 B14214910 [(Cholestan-3-yl)oxy]methanol CAS No. 594846-22-7

[(Cholestan-3-yl)oxy]methanol

Cat. No.: B14214910
CAS No.: 594846-22-7
M. Wt: 418.7 g/mol
InChI Key: OKXUAWIBWYQMRJ-CDQKXPLWSA-N
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Description

[(Cholestan-3-yl)oxy]methanol is a chemical compound that belongs to the class of sterols, which are a subgroup of steroids. Sterols are essential components of cell membranes in animals, plants, and fungi. This compound is derived from cholestane, a saturated hydrocarbon, and is characterized by the presence of a hydroxyl group attached to the cholestane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Cholestan-3-yl)oxy]methanol typically involves the reaction of cholestanol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[(Cholestan-3-yl)oxy]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, alkyl halides, anhydrous conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Saturated derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

[(Cholestan-3-yl)oxy]methanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: It is used as a starting material for the synthesis of various sterol derivatives.

    Biology: this compound is used in studies related to cell membrane structure and function.

    Industry: this compound is used in the production of various industrial products, including cosmetics and food additives.

Mechanism of Action

The mechanism of action of [(Cholestan-3-yl)oxy]methanol involves its interaction with cell membranes and enzymes involved in sterol metabolism. The compound can integrate into cell membranes, affecting their fluidity and permeability. It can also inhibit enzymes involved in cholesterol synthesis, leading to reduced cholesterol levels in cells .

Comparison with Similar Compounds

[(Cholestan-3-yl)oxy]methanol can be compared with other sterol derivatives, such as cholestanol and cholesterol.

    Cholestanol: Similar to this compound, cholestanol is a saturated sterol.

    Cholesterol: Cholesterol is a well-known sterol with a hydroxyl group at the 3-position.

List of Similar Compounds

  • Cholestanol
  • Cholesterol
  • Epicholesterol
  • Coprostanol

This compound stands out due to its unique structure and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

594846-22-7

Molecular Formula

C28H50O2

Molecular Weight

418.7 g/mol

IUPAC Name

[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxymethanol

InChI

InChI=1S/C28H50O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h19-26,29H,6-18H2,1-5H3/t20-,21?,22?,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

OKXUAWIBWYQMRJ-CDQKXPLWSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)OCO)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OCO)C)C

Origin of Product

United States

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